5-Bromo-5|A-cholestane-3,6-diol 3-Acetate
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Description
5-Bromo-5|A-cholestane-3,6-diol 3-Acetate is a compound with the molecular formula C29H49BrO3 . It has a molecular weight of 525.6 g/mol . This compound is an intermediate in the production of cholesterol derivatives .
Molecular Structure Analysis
The compound has a complex structure with multiple rings and functional groups . The IUPAC name is [(3R,5R,6R,8S,9S,10R,13R,14S)-5-bromo-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 525.6 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has 7 rotatable bonds . The exact mass is 524.28651 g/mol .Scientific Research Applications
Oxidative Fragmentations and Chemical Transformations
Research into the chemical behavior of compounds closely related to 5-Bromo-5-norcholestane-3,6-diol 3-Acetate, such as 5α- and 5β-hydroxy-B-norcholestan-3β-yl acetates, has revealed intricate oxidative fragmentations and chemical transformations. Oxidations with various reagents lead to complex mixtures and the formation of novel B-nor-derivatives, unsaturated ketones, and lactones. These findings contribute to our understanding of the chemical properties and reactivity of steroidal compounds, potentially influencing the synthesis of novel steroids and their derivatives for various scientific applications (Bjelakovic et al., 2003).
Electrochemical Bromination
The electrochemical bromination of cholest-5-enes offers a method for the selective synthesis of dibromosteroids, highlighting an efficient approach to halogenate steroids. This process not only broadens the toolbox for steroid modification but also paves the way for the development of new materials and molecules with potential biological activities (Milisavljević et al., 2005).
Antimicrobial Activity
The synthesis of brominated triazolo-benzothiazoles demonstrates the potential antimicrobial applications of brominated compounds. Such research indicates the possibility of developing new antimicrobial agents from brominated steroidal structures, offering avenues for the treatment of infectious diseases (Bhagat et al., 2012).
Synthesis and Structural Characterization
The detailed synthesis and crystallographic analysis of related brominated steroidal compounds, such as 5α,6α-Epoxy-7-norcholestan-3β-yl acetate, enrich our understanding of the structural nuances of brominated steroids. This knowledge is crucial for the design and development of new steroids with specific physical, chemical, or biological properties (Andrade et al., 2011).
Novel Syntheses and Applications
Research into the synthesis of sterically crowded tin acenaphthenes and novel steroidal oxazoles and thiazoles highlights the versatility and potential applications of brominated steroids in materials science and medicinal chemistry. These studies showcase the utility of brominated steroids in synthesizing complex molecules, which could have applications ranging from catalysis to drug development (Lechner et al., 2012; Shamsuzzaman et al., 2003).
properties
IUPAC Name |
[(3R,5R,6R,8S,9S,10R,13R,14S)-5-bromo-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49BrO3/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(32)29(30)17-21(33-20(4)31)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26,32H,7-17H2,1-6H3/t19-,21-,22+,23?,24+,25+,26-,27-,28-,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKSSEORHJPLLF-LBPASEOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@H](C4)OC(=O)C)C)Br)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747222 |
Source
|
Record name | (3alpha,5alpha,6beta,17xi)-5-Bromo-6-hydroxycholestan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1258-35-1 |
Source
|
Record name | (3alpha,5alpha,6beta,17xi)-5-Bromo-6-hydroxycholestan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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